molecular formula C12H13ClN2O3 B2827945 4-(2-chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 923253-62-7

4-(2-chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2827945
CAS No.: 923253-62-7
M. Wt: 268.7
InChI Key: YMAJFFAUKOATSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a high-purity chemical building block designed for research and development. This compound features a 3,4-dihydro-2H-1,4-benzoxazine core, which is recognized as an important privileged scaffold in medicinal chemistry for constructing biologically active molecules . The scaffold is frequently utilized in the design of compounds with a range of potential therapeutic properties, including antibacterial activity, inhibition of serine proteases in the coagulation cascade, and potential applications in treating cardiovascular and neurological disorders . The molecule's structure includes a chloroacetyl group, making it a versatile intermediate for further synthetic modifications, such as nucleophilic substitutions, to create novel derivatives for biological evaluation. One specific derivative of this chemical class has been identified as a creatine kinase inhibitor (CKi-1) . The compound is intended for research applications only and is a key starting material for generating novel chemical entities, such as 1,4-benzoxazine-triazole hybrids, which have shown promising in vitro anti-proliferative activity against various human cancer cell lines . Researchers can use this building block to explore structure-activity relationships and develop new compounds for pharmacological screening. Handle with care; refer to the Safety Data Sheet (SDS) for proper handling and hazard information . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2-chloroacetyl)-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-14-12(17)10-7-15(11(16)6-13)8-4-2-3-5-9(8)18-10/h2-5,10H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAJFFAUKOATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the chloroacetyl group and the benzoxazine core, contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound includes a fused benzene and oxazine ring system, which is essential for its chemical reactivity. The presence of the chloroacetyl group enhances nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities. In vitro studies have shown promising results against various bacterial strains and human cancer cell lines. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives.

Key Findings:

  • Bacterial Activity: Derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 1 to 4 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity: The compound has also shown effectiveness against various fungal strains, including Candida albicans, with inhibition percentages exceeding those of standard antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines.

Case Studies:

  • Breast Adenocarcinoma Cells: In vitro tests revealed that derivatives of the compound significantly inhibited cell proliferation in human breast adenocarcinoma cell lines.
  • GSK-3β Inhibition: A related compound was identified as a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in several cancers. The IC50 value for this inhibition was reported at 1.6 μM, indicating strong inhibitory activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights how modifications to the benzoxazine core can enhance biological activity. For example:

Compound NameStructural FeaturesBiological Activity
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateAcetyl group instead of chloroacetylModerate antimicrobial activity
N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazineAdditional chlorine substituentsAnticancer properties against specific cell lines
Methyl 3-(chloroacetyl)-4-hydroxybenzoateLacks benzoxazine core but similar functional groupsAntimicrobial activity against various pathogens

The unique chloroacetyl substitution in this compound enhances its reactivity and potential biological efficacy compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be contextualized against analogous benzoxazine derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Synthesis Insights References
This compound 4-(2-chloroacetyl), 2-(N-methyl carboxamide) Not reported Chloroacetyl, carboxamide Discontinued (potential synthetic intermediate)
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) 4-benzyl, 6-chloro, 2-ethoxycarbonyl 367.83 (C₁₈H₁₈NO₃Br) Benzyl, chloro, ester Synthetic intermediate for formylation
Ethyl 4-acetyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate (8d) 4-acetyl, 6-methyl, 2-ethoxycarbonyl 263.30 (C₁₃H₁₄NO₄Br) Acetyl, methyl, ester IR-confirmed carbonyl reactivity
VU0486846 (M1 PAM) 4-(4-pyrazol-1-ylphenyl)-methyl, 2-carboxamide Not reported Pyrazolylphenyl, carboxamide Cognitive enhancement via M1 receptor
4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide 4-(p-toluenesulfonyl), N-phenylethyl carboxamide 450.54 (C₂₅H₂₆N₂O₄S) Sulfonyl, phenylethyl, carboxamide Structural diversity in benzoxazine amides
N-(2-Chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide 4-carboxamide with 2-chloroethyl substituent 240.68 (C₁₁H₁₃ClN₂O₂) Chloroethyl, carboxamide Pharmacological scaffold (e.g., alkylation)

Key Comparative Insights

Synthetic Accessibility :

  • Ethyl carboxylate derivatives (7b, 8d) are synthesized via formylation or acetylation of benzoxazine precursors, with yields ranging from 69% to >80% . In contrast, the target compound’s discontinuation suggests synthetic challenges, possibly due to the instability of the chloroacetyl group or purification difficulties .

Structural Diversity :

  • Sulfonyl and phenylethyl substituents (e.g., ) enhance steric bulk and solubility profiles compared to the compact chloroacetyl group, which may prioritize reactivity over target specificity.

Q & A

Q. How can computational methods predict metabolic pathways and toxicity?

  • Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or ADMETLab. Key metabolic sites include the chloroacetyl group (CYP450-mediated dehalogenation) and benzoxazine ring (glucuronidation). Compare results with in vitro microsomal assays (e.g., human liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.